[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
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Overview
Description
[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-methylanilino group and a 2-methoxyphenyl group attached to an oxoethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methylanilino)-2-oxoethanol with 2-(2-methoxyphenyl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the oxo group can yield the corresponding alcohol derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable esters makes it suitable for use in polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methylanilino)-2-oxoethyl] 2-(2-hydroxyphenyl)acetate
- [2-(2-Methylanilino)-2-oxoethyl] 2-(2-chlorophenyl)acetate
- [2-(2-Methylanilino)-2-oxoethyl] 2-(2-fluorophenyl)acetate
Uniqueness
Compared to its analogs, [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its pharmacological properties.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-7-3-5-9-15(13)19-17(20)12-23-18(21)11-14-8-4-6-10-16(14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRBGZPLLDGYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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